molecular formula C6H4BrCl2N B2499318 3-Bromo-2,5-dichloro-4-methylpyridine CAS No. 1820683-17-7

3-Bromo-2,5-dichloro-4-methylpyridine

Cat. No.: B2499318
CAS No.: 1820683-17-7
M. Wt: 240.91
InChI Key: IYPSPDXCNYJFTH-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichloro-4-methylpyridine: is a heterocyclic aromatic compound with the molecular formula C6H4BrCl2N . It is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dichloro-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes the bromination and chlorination of 4-methylpyridine under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure settings .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-dichloro-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In organic synthesis, 3-Bromo-2,5-dichloro-4-methylpyridine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the production of dyes, pigments, and polymers .

Comparison with Similar Compounds

  • 2-Bromo-3-chloro-4-methylpyridine
  • 3-Bromo-2-methylpyridine
  • 2,5-Dichloro-4-methylpyridine

Comparison: Compared to these similar compounds, 3-Bromo-2,5-dichloro-4-methylpyridine is unique due to the specific arrangement of bromine and chlorine atoms on the pyridine ring. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

3-bromo-2,5-dichloro-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPSPDXCNYJFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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